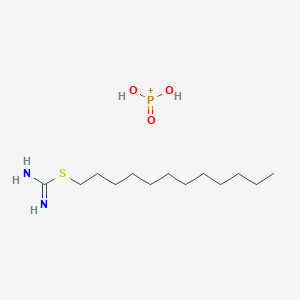
dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate is a chemical compound with the molecular formula C_13H_28N_2O_3PS. This compound is known for its unique structure, which includes both a phosphonium group and a carbamimidothioate group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate typically involves the reaction of dodecylamine with thiophosgene, followed by the addition of phosphoric acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate exerts its effects involves the interaction with specific molecular targets and pathways. The phosphonium group can interact with cellular membranes, affecting membrane permeability and function. The carbamimidothioate group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylamine: A primary amine with similar alkyl chain length but lacking the phosphonium and carbamimidothioate groups.
Thiophosgene: A reagent used in the synthesis of carbamimidothioates but without the phosphonium group.
Phosphoric Acid: A common reagent in the synthesis of phosphonium compounds but lacking the carbamimidothioate group.
Uniqueness
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate is unique due to the presence of both the phosphonium and carbamimidothioate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups.
Propriétés
Numéro CAS |
90691-86-4 |
|---|---|
Formule moléculaire |
C13H30N2O3PS+ |
Poids moléculaire |
325.43 g/mol |
Nom IUPAC |
dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate |
InChI |
InChI=1S/C13H28N2S.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-4(2)3/h2-12H2,1H3,(H3,14,15);(H-,1,2,3)/p+1 |
Clé InChI |
UFGATDLMSHSVTP-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCSC(=N)N.O[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


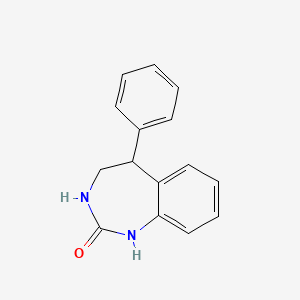

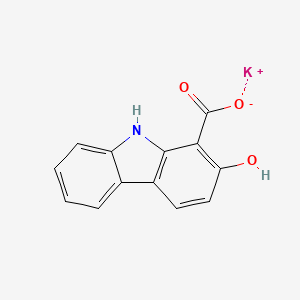
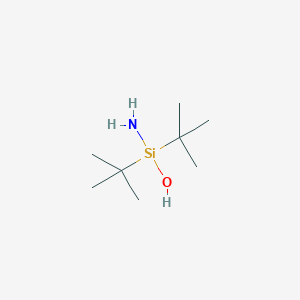
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)

![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)
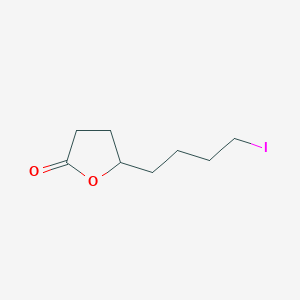
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)

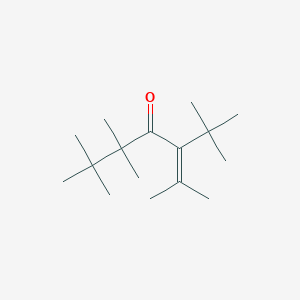
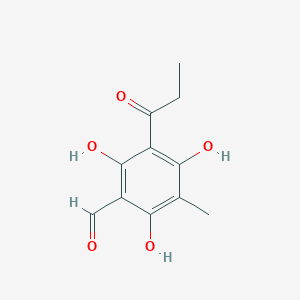

![Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate](/img/structure/B14364297.png)
